molecular formula C22H26N4O3 B12240080 4-Cyclopropyl-6-[5-(2,3-dimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine

4-Cyclopropyl-6-[5-(2,3-dimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine

Cat. No.: B12240080
M. Wt: 394.5 g/mol
InChI Key: YBDVNTJXJDDZFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropyl-6-[5-(2,3-dimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is a complex organic compound featuring a pyrimidine core substituted with a cyclopropyl group and a benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-6-[5-(2,3-dimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine typically involves multi-step organic synthesis. The key steps include the formation of the pyrimidine ring, the introduction of the cyclopropyl group, and the attachment of the benzoyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Purification techniques such as crystallization, distillation, or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-6-[5-(2,3-dimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Cyclopropyl-6-[5-(2,3-dimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-6-[5-(2,3-dimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclopropyl-6-[5-(2,3-dimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine: shares structural similarities with other pyrimidine derivatives and benzoyl-substituted compounds.

Uniqueness

  • The unique combination of the cyclopropyl group, benzoyl group, and pyrimidine core gives this compound distinct chemical and biological properties. Its specific substitution pattern may confer unique reactivity and bioactivity compared to other similar compounds.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications Its unique structure and reactivity make it a valuable subject of study in organic chemistry, biology, medicine, and materials science

Properties

Molecular Formula

C22H26N4O3

Molecular Weight

394.5 g/mol

IUPAC Name

[2-(6-cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2,3-dimethoxyphenyl)methanone

InChI

InChI=1S/C22H26N4O3/c1-28-19-5-3-4-17(21(19)29-2)22(27)26-11-15-9-25(10-16(15)12-26)20-8-18(14-6-7-14)23-13-24-20/h3-5,8,13-16H,6-7,9-12H2,1-2H3

InChI Key

YBDVNTJXJDDZFX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CC3CN(CC3C2)C4=NC=NC(=C4)C5CC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.